molecular formula C15H14N4O B11474519 1-phenyl-1-(pyridin-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanol

1-phenyl-1-(pyridin-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethanol

Cat. No.: B11474519
M. Wt: 266.30 g/mol
InChI Key: SAQITQKFZDMEHL-UHFFFAOYSA-N
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Description

1-PHENYL-1-(PYRIDIN-4-YL)-2-(1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-OL is a synthetic organic compound that features a phenyl group, a pyridine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PHENYL-1-(PYRIDIN-4-YL)-2-(1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-OL typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.

    Attachment of the phenyl and pyridine groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and the development of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-PHENYL-1-(PYRIDIN-4-YL)-2-(1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the triazole ring.

    Substitution: The phenyl or pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Various halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could yield a deoxygenated compound.

Scientific Research Applications

1-PHENYL-1-(PYRIDIN-4-YL)-2-(1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-OL could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Possible applications in drug design and development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 1-PHENYL-1-(PYRIDIN-4-YL)-2-(1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-OL would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring, in particular, is known for its ability to form stable complexes with metal ions, which could be relevant in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol: Lacks the pyridine ring.

    1-(Pyridin-4-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol: Lacks the phenyl group.

    1-Phenyl-1-(pyridin-4-yl)ethan-1-ol: Lacks the triazole ring.

Properties

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

1-phenyl-1-pyridin-4-yl-2-(1,2,4-triazol-1-yl)ethanol

InChI

InChI=1S/C15H14N4O/c20-15(10-19-12-17-11-18-19,13-4-2-1-3-5-13)14-6-8-16-9-7-14/h1-9,11-12,20H,10H2

InChI Key

SAQITQKFZDMEHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=NC=N2)(C3=CC=NC=C3)O

Origin of Product

United States

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